8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Description
This compound belongs to the imidazo[1,2-a][1,8]naphthyridine class, a heterocyclic scaffold known for diverse pharmacological activities. The structure features a 2-fluorophenyl substituent at the 8-position and two trifluoromethyl groups at positions 2 and 2. The trifluoromethyl groups enhance metabolic stability and electron-withdrawing properties, while the fluorophenyl group modulates lipophilicity and receptor interactions .
Synthesis: The compound is synthesized via cyclization of 2,6-diaminopyridine with hexafluoropentanedione, followed by reaction with methyl bromopyruvate to form the core imidazo[1,2-a][1,8]naphthyridine. Subsequent hydrolysis and coupling with 2-fluorophenylamine derivatives yield the final product (yields ~38–46%) .
Properties
IUPAC Name |
8-(2-fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F7N3/c19-12-4-2-1-3-10(12)13-8-28-15(26-13)6-5-9-11(17(20,21)22)7-14(18(23,24)25)27-16(9)28/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHISWVQYBJHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that similar compounds have been synthesized using a photosensitizer-free visible-light-promoted method for direct trifluoromethylation. This suggests that the compound might interact with its targets through a trifluoromethylation mechanism.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse biological activities, indicating that they may influence multiple biochemical pathways.
Result of Action
Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels.
Action Environment
It’s worth noting that similar compounds have been synthesized using a photosensitizer-free visible-light-promoted method, suggesting that light conditions might play a role in the compound’s synthesis and possibly its action.
Biological Activity
8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]naphthyridine class, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H8F7N3
- Molecular Weight : 399.27 g/mol
- IUPAC Name : 8-(2-fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
- Purity : Typically around 95%.
The biological activity of 8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine is thought to involve interactions with multiple molecular targets. Similar compounds have shown diverse biological activities including:
- Inhibition of Enzymatic Activity : Compounds in the imidazo series have been reported to inhibit phosphodiesterases (PDEs), which play crucial roles in various signaling pathways. For instance, studies indicate that related compounds exhibit inhibitory activity against PDE4B and PDE10A receptors .
- Receptor Modulation : Some derivatives have demonstrated affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential applications in treating mood disorders .
Biological Activity Overview
The compound's biological activity can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antidepressant | Potential modulation of serotonin receptors may offer antidepressant effects. |
| Anti-inflammatory | Related compounds have shown anti-inflammatory properties through inhibition of COX enzymes. |
| Anticancer | Structural analogs have exhibited cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Some imidazo derivatives display antimicrobial properties against certain bacterial strains. |
Case Studies and Research Findings
-
Antidepressant Activity :
A study evaluated the synthesis of 2-fluoro and 3-trifluoromethyl-phenyl derivatives that showed promising results as potential antidepressants through receptor affinity studies . -
Anti-inflammatory Effects :
Research indicated that similar imidazo compounds demonstrated significant inhibition of inflammatory cytokines in vitro. For example, derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium . -
Cytotoxicity Against Cancer Cells :
In vitro studies have reported that structurally related naphthyridine derivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine exhibit anticancer properties. For instance, studies have shown that imidazo[1,2-a]naphthyridine derivatives can inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The compound is believed to target specific kinases involved in tumor growth .
Inhibition of Phosphodiesterases (PDEs)
This compound has demonstrated potential as a phosphodiesterase inhibitor. PDEs play critical roles in cellular signaling pathways, and their inhibition can lead to increased intracellular cyclic nucleotide levels. Specifically, it has been reported to inhibit PDE4B and PDE10A receptors, which are implicated in various diseases such as depression and schizophrenia .
Modulation of Serotonin Receptors
Some derivatives of this compound have shown affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential applications in treating mood disorders and anxiety . This receptor interaction may provide insights into developing new antidepressants or anxiolytics.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several imidazo[1,2-a]naphthyridine derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the structure enhanced potency against breast cancer cells .
Case Study 2: PDE Inhibition
Another study focused on the inhibitory effects of imidazo[1,2-a]naphthyridine compounds on PDE4B. The findings demonstrated significant inhibition in vitro and suggested potential therapeutic benefits for treating inflammatory diseases .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogues and their properties are summarized below:
*Estimated based on structural formula.
Key Observations :
- RO8191 : Replacing the fluorophenyl with an oxadiazole ring reduces molecular weight and alters receptor specificity (I-IFN vs. HCV targets) .
- Morpholino Derivative (5g): The morpholine group increases solubility (logP ~2.8) compared to the fluorophenyl analogue, critical for in vivo efficacy .
- Pyridyl-Sulfonyl Derivative (I.54) : Sulfonyl groups enhance metabolic stability and bioavailability, with high synthesis efficiency .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing 8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine?
- Methodology : The compound is typically synthesized via cyclization and functionalization steps. For example:
- Step 1 : Acid-promoted cyclization of 2,6-diaminopyridine with hexafluoropentanedione yields 2-amino-5,7-bis(trifluoromethyl)-1,8-naphthyridine .
- Step 2 : Reaction with methyl bromopyruvate under reflux in acetone produces the imidazo[1,2-a][1,8]naphthyridine core .
- Step 3 : Fluorophenyl substitution is achieved via Suzuki coupling or halogen displacement, as seen in analogous synthesis of RO8191 (a related compound) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- X-ray crystallography to confirm planar geometry and intermolecular interactions (e.g., π–π stacking, hydrogen bonding) .
- HPLC-MS for purity assessment and mass confirmation (e.g., [M+H]+ = 400.8 for intermediates) .
- NMR spectroscopy to resolve splitting patterns caused by tautomerization or steric effects, especially in derivatives with halogen substituents .
Q. What biological activities are associated with this compound?
- Reported Activities :
- Antiviral : RO8191 (structurally similar) activates interferon signaling by binding to IFN-α/β receptors, inducing antiviral genes .
- Anti-inflammatory : Analogous 1,8-naphthyridines show anti-aggressive and anti-inflammatory effects via COX-2 inhibition .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yield intermediates (e.g., 28% in Step 1 of Patent Example B)?
- Strategies :
- Solvent Optimization : Replace tert-butanol with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
- Catalysis : Introduce Pd-based catalysts for fluorophenyl coupling, as seen in Suzuki-Miyaura reactions for similar naphthyridines .
- Microwave Assistance : Reduce reaction time and improve regioselectivity, as demonstrated in triazolo[4,3-a][1,8]naphthyridine synthesis .
Q. How do researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antiviral)?
- Approach :
- Comparative Bioassays : Test the compound in parallel against inflammatory (e.g., LPS-induced TNF-α) and antiviral (e.g., HCV replicon) models .
- Structural Analysis : Compare substituent effects; the 2-fluorophenyl group may enhance target specificity over bulkier analogs .
- Mechanistic Profiling : Use siRNA knockdowns to isolate IFN-dependent vs. COX-2 pathways .
Q. What computational methods predict binding modes and SAR for this compound?
- Methods :
- Molecular Docking : Simulate interactions with IFN-α/β receptors using AutoDock Vina, referencing RO8191’s binding site .
- QSAR Modeling : Correlate trifluoromethyl groups with LogP values (e.g., LogP = 3.2 for RO8191) to optimize bioavailability .
- MD Simulations : Assess stability of π–π stacking interactions observed in crystallography .
Q. How can solubility challenges in biological assays be addressed?
- Solutions :
- Formulation : Use cyclodextrin-based carriers or PEGylation to enhance aqueous solubility .
- Derivatization : Introduce polar groups (e.g., sulfonamides) at the 8-position, as seen in antimicrobial 1,8-naphthyridine conjugates .
Methodological Notes
- Data Validation : Cross-reference HPLC-MS (e.g., tR = 1.127 min ) with NMR splitting patterns to confirm regiochemistry.
- Contradiction Management : Replicate key experiments (e.g., IFN activation vs. COX-2 inhibition ) under standardized conditions.
- Ethical Compliance : Adhere to protocols for antiviral testing in BSL-2 facilities and anti-inflammatory studies in IACUC-approved animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
